methyl}pyridine CAS No. 820221-86-1](/img/structure/B12524895.png)
4-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine is an organic compound that features a pyridine ring substituted with a chlorophenylsulfanyl group and a difluorophenylmethyl group
Métodos De Preparación
The synthesis of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Análisis De Reacciones Químicas
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions activated by the electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine stands out due to its unique combination of functional groups. Similar compounds include:
4-[(4-Chlorophenyl)sulfanyl]phthalonitrile: This compound shares the chlorophenylsulfanyl group but differs in the rest of its structure.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: This compound has a similar chlorophenylsulfanyl group but includes a sulfonyl group instead of the difluorophenylmethyl group.
Propiedades
Número CAS |
820221-86-1 |
|---|---|
Fórmula molecular |
C18H12ClF2NS |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C18H12ClF2NS/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11,18H |
Clave InChI |
OXPFIXSPZWEFHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=C3)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)


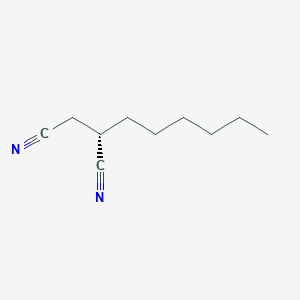
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
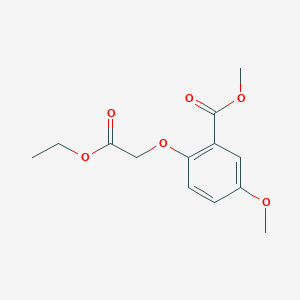
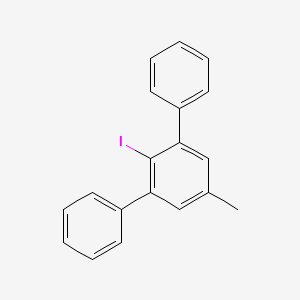
![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
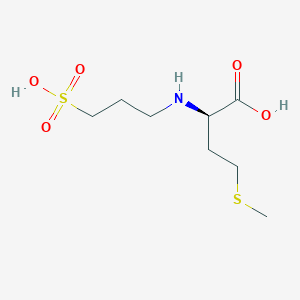
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
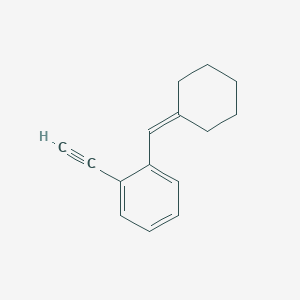
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
